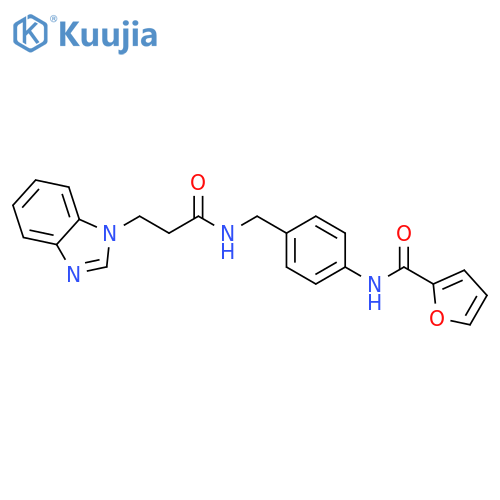Cas no 1088187-53-4 (N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide)

N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole-1-propanamide, N-[[4-[(2-furanylcarbonyl)amino]phenyl]methyl]-
- N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide
-
- インチ: 1S/C22H20N4O3/c27-21(11-12-26-15-24-18-4-1-2-5-19(18)26)23-14-16-7-9-17(10-8-16)25-22(28)20-6-3-13-29-20/h1-10,13,15H,11-12,14H2,(H,23,27)(H,25,28)
- InChIKey: IFFJFPHWJFWHSJ-UHFFFAOYSA-N
- ほほえんだ: C1N(CCC(NCC2=CC=C(NC(C3=CC=CO3)=O)C=C2)=O)C2=CC=CC=C2N=1
N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-261006-1g |
N-(4-{[3-(1H-1,3-benzodiazol-1-yl)propanamido]methyl}phenyl)furan-2-carboxamide |
1088187-53-4 | 1g |
$0.0 | 2023-09-14 | ||
| Enamine | EN300-261006-1.0g |
N-(4-{[3-(1H-1,3-benzodiazol-1-yl)propanamido]methyl}phenyl)furan-2-carboxamide |
1088187-53-4 | 1.0g |
$0.0 | 2023-03-01 |
N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamideに関する追加情報
N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide (1088187-53-4) の最新研究動向
近年、化学生物医薬品分野において、化合物1088187-53-4(N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide)は、その特異な化学構造と生物学的活性から注目を集めています。本化合物は、ベンゾジアゾール基とフランカルボキサミド基を有するハイブリッド分子であり、特に抗炎症作用や抗がん活性に関する研究が活発に行われています。
2023年に発表された最新の研究によると、1088187-53-4はNF-κBシグナル伝達経路を選択的に阻害することが明らかになりました。この作用機序により、炎症性サイトカインの産生を抑制し、慢性炎症性疾患の治療薬としての可能性が示唆されています。特に、リウマチ性関節炎の動物モデルにおいて、顕著な症状改善効果が確認されています。
さらに、2024年初頭に報告された前臨床試験では、本化合物が特定のがん細胞株(特に乳がんと大腸がん)に対して選択的な細胞増殖抑制作用を示すことが確認されました。この作用は、細胞周期のG2/M期停止とアポトーシス誘導によるものであり、既存の抗がん剤との併用効果も期待されています。
薬物動態に関する研究では、1088187-53-4は経口投与後、良好な生体利用率を示すことが報告されています。また、血漿タンパク結合率が比較的低いため、組織移行性に優れているという特徴があります。ただし、CYP3A4による代謝を受けるため、薬物相互作用には注意が必要です。
現在、いくつかの製薬企業がこの化合物をリード化合物として、構造活性相関(SAR)研究を進めています。特に、フラン環部分の修飾により、溶解性や代謝安定性の向上を目指した誘導体の開発が活発に行われています。これらの研究は、より優れた薬理活性と安全性プロファイルを持つ新規化合物の創出につながると期待されています。
今後の展望として、1088187-53-4を基盤とした新規治療薬の開発が加速すると予想されます。特に、慢性炎症性疾患とがんの併存患者に対する治療選択肢としての可能性が注目されています。ただし、より詳細な毒性試験や長期投与試験が必要であり、臨床応用までにはさらなる研究が必要です。
1088187-53-4 (N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide) 関連製品
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)




